n-(2-Cyanoethyl)-2-((2-methoxyphenyl)thio)-N-methylacetamide
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Overview
Description
n-(2-Cyanoethyl)-2-((2-methoxyphenyl)thio)-N-methylacetamide is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Cyanoethyl)-2-((2-methoxyphenyl)thio)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenylthiol with N-methylacetamide in the presence of a base, followed by the addition of 2-chloroacetonitrile. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
n-(2-Cyanoethyl)-2-((2-methoxyphenyl)thio)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
n-(2-Cyanoethyl)-2-((2-methoxyphenyl)thio)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-(2-Cyanoethyl)-2-((2-methoxyphenyl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thioether linkage can interact with various enzymes and proteins. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
- n-(2-Cyanoethyl)-2-((2-hydroxyphenyl)thio)-N-methylacetamide
- n-(2-Cyanoethyl)-2-((2-chlorophenyl)thio)-N-methylacetamide
- n-(2-Cyanoethyl)-2-((2-nitrophenyl)thio)-N-methylacetamide
Uniqueness
n-(2-Cyanoethyl)-2-((2-methoxyphenyl)thio)-N-methylacetamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H16N2O2S |
---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-2-(2-methoxyphenyl)sulfanyl-N-methylacetamide |
InChI |
InChI=1S/C13H16N2O2S/c1-15(9-5-8-14)13(16)10-18-12-7-4-3-6-11(12)17-2/h3-4,6-7H,5,9-10H2,1-2H3 |
InChI Key |
CGOJPVHUGQCWDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)C(=O)CSC1=CC=CC=C1OC |
Origin of Product |
United States |
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